N-(3-Nitropyridin-4-yl)isonicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N4O3 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
N-(3-nitropyridin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H8N4O3/c16-11(8-1-4-12-5-2-8)14-9-3-6-13-7-10(9)15(17)18/h1-7H,(H,13,14,16) |
InChI Key |
GWOPNJGROAHAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of N 3 Nitropyridin 4 Yl Isonicotinamide
X-ray Crystallography and Solid-State Architecture
Polymorphism and Co-crystallization Studies of Related Isonicotinamide (B137802) Derivatives
Isonicotinamide is a prominent molecule in the field of crystal engineering, frequently used as a co-former in the synthesis of co-crystals. mdpi.com Its ability to form robust hydrogen-bonded synthons, particularly the amide···amide homosynthon and various heterosynthons, makes it a versatile building block for creating new solid forms of active pharmaceutical ingredients (APIs) and other molecules. mdpi.comacs.org
Co-crystallization studies have demonstrated isonicotinamide's capacity to form stable crystalline structures with a diverse range of compounds. For instance, it successfully forms co-crystals with several industrially significant pharmaceutical molecules. acs.org In these structures, the pyridine (B92270) nitrogen atom of isonicotinamide often acts as a hydrogen bond acceptor. acs.orgnih.gov This interaction is a recurring motif, particularly the well-established carboxylic acid···pyridine hydrogen bond synthon. acs.org
The study of isonicotinamide also extends to its hydrates. Two dimorphic hydrates of isonicotinamide have been identified, differing in the number of independent molecules in the asymmetric unit (Z'). acs.org This polymorphic behavior highlights the complexity and tunability of the crystalline landscape of isonicotinamide derivatives. aau.dk Mechanochemical methods, such as liquid-assisted grinding, have been employed to explore and control the formation of different polymorphic and stoichiometric outcomes in co-crystals involving related amides like nicotinamide (B372718). rsc.org
The selection of co-formers for isonicotinamide is broad, as illustrated in the table below, which summarizes several examples from the literature.
Table 1: Examples of Co-crystals Formed with Isonicotinamide
| Co-former | Co-former Type | Key Interaction | Reference |
|---|---|---|---|
| Nicotinamide | Vitamin B3 | Amine N-H···Pyridine N | acs.org |
| Clofibric Acid | Antihyperlipidemic Drug | Carboxylic Acid O-H···Pyridine N | acs.org |
| Diclofenac | NSAID | Carboxylic Acid O-H···Pyridine N | acs.org |
| Piperonylic Acid | Carboxylic Acid | Not specified | nih.gov |
These studies collectively underscore the significance of isonicotinamide as a robust and predictable component in supramolecular chemistry, where control over polymorphism and co-crystal formation is critical. The principles derived from these related systems provide a foundational understanding for predicting the crystalline behavior of more complex derivatives like N-(3-Nitropyridin-4-yl)isonicotinamide.
Conformational Preferences and Rotational Barriers
Analysis of Amide Rotational Isomerism
The rotational barrier around the C-N amide bond is a fundamental conformational feature in molecules containing an amide group, including this compound. This rotation is hindered due to the partial double bond character of the C-N bond, a result of delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon gives rise to rotational isomers, often designated as E/Z isomers. nih.gov
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for quantifying the energy barriers associated with this rotation. For the parent compound, isonicotinamide, the activation enthalpy (ΔH‡) for amide rotation has been measured to be +14.1 ± 0.2 kcal/mol. nih.gov This value is intermediate between its regioisomers, picolinamide (B142947) and nicotinamide, allowing for a detailed analysis of how electronic effects, steric hindrance, and hydrogen bonding influence the rotational barrier. nih.gov
In N-aryl amides, the barrier to rotation around the N-Ar bond can also be significant, leading to atropisomerism if the rotation is sufficiently hindered. nih.gov For this compound, two key rotational processes must be considered: the rotation around the amide C-N bond and the rotation around the N-pyridyl bond.
Table 2: Amide Rotational Barriers for Isonicotinamide and Related Heterocycles
| Compound/System | Method | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Isonicotinamide | Dynamic NMR | 14.1 (ΔH‡) | nih.gov |
| 4-Substituted Pyrimidines | Dynamic NMR | 9 - 14 (ΔG‡) | nih.gov |
| Amine-substituted [s]-triazines | Dynamic NMR | 15.1 - 17.7 (ΔG‡) | nih.govacs.org |
The presence of the 3-nitropyridin-4-yl group in place of a simple hydrogen on the amide nitrogen introduces additional steric and electronic factors that would be expected to modify the rotational barriers compared to unsubstituted isonicotinamide.
Influence of the Nitro Group on Pyridine Ring Conformation
The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic structure and, consequently, the conformational properties of the aromatic ring to which it is attached. brainly.comnih.gov When a nitro group is substituted onto a pyridine ring, it pulls electron density away from the ring system through both inductive and resonance effects. brainly.comstackexchange.com This makes the pyridine ring more electron-deficient than its unsubstituted counterpart. brainly.comnih.gov
This strong electron withdrawal has several structural consequences:
Bond Length Alteration : The C-N bond between the pyridine ring and the nitro group is typically short, and the adjacent C-C bonds within the ring may be lengthened, indicating a change in the hybridization of the ring carbon atom. datapdf.com In copper (II) complexes with pyridine-based ligands, electron-withdrawing groups like NO₂ on the pyridine ring have been shown to lengthen the metal-pyridine nitrogen bond. nih.gov
Planarity and Rotation : Aromatic nitro groups generally favor a coplanar orientation with the aromatic ring to maximize resonance interaction. datapdf.com However, this tendency can be counteracted by steric hindrance from adjacent substituents. In the case of this compound, the nitro group is at position 3, adjacent to the amide linkage at position 4. This proximity could lead to steric repulsion, potentially causing the nitro group to twist out of the pyridine plane. Such twisting would disrupt the resonance stabilization but alleviate steric strain.
Computational Chemistry and Theoretical Modeling of N 3 Nitropyridin 4 Yl Isonicotinamide
Quantum Chemical Calculations and Electronic Structure Properties
Quantum chemical calculations offer a microscopic view of the electronic nature of N-(3-Nitropyridin-4-yl)isonicotinamide, which is fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its optimized molecular geometry in the ground state. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.
The expected geometry would feature two interconnected pyridine (B92270) rings, with a nitro group substituent on one and an amide linkage between them. The planarity and rotational barriers of the molecule would be of particular interest, as these factors influence its conformational possibilities and potential for intermolecular interactions. For instance, in related structures like N-(3-hydroxyphenyl)nicotinamide, the dihedral angle between the phenyl and pyridine rings has been shown to be a key conformational parameter. nih.gov The electronic configuration derived from DFT would map the electron density distribution, highlighting regions of high and low electron density, which are crucial for predicting reactivity.
Table 1: Predicted Bond Parameters for this compound based on DFT Calculations on Analogous Molecules
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| C-N (Amide) Bond Length | 1.3 - 1.4 Å | Indicates the degree of double bond character and rotational barrier. |
| C=O Bond Length | ~1.2 Å | Typical for a carbonyl group, can be influenced by hydrogen bonding. |
| N-O (Nitro) Bond Lengths | 1.2 - 1.3 Å | Reflects the electron-withdrawing nature of the nitro group. |
| Dihedral Angle (Py-NH-CO-Py) | Variable | Determines the overall 3D shape and steric hindrance. |
Note: These are predicted values based on computational studies of similar molecular structures. Actual experimental values may vary.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized on the more electron-rich regions of the molecule, likely the pyridine ring that is not substituted with the electron-withdrawing nitro group. Conversely, the LUMO is anticipated to be centered on the nitro-substituted pyridine ring, particularly on the nitro group itself, which is a strong electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating a greater propensity to engage in chemical reactions. The spatial distribution of these orbitals also predicts the sites for electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Orbital | Predicted Energy Range (eV) | Description and Implication for Reactivity |
|---|---|---|
| HOMO | -6 to -8 eV | Represents the ability to donate an electron; site for electrophilic attack. |
| LUMO | -1 to -3 eV | Represents the ability to accept an electron; site for nucleophilic attack. |
| HOMO-LUMO Gap | 3 to 5 eV | A smaller gap indicates higher reactivity and lower kinetic stability. |
Note: These are estimated energy ranges based on FMO analyses of analogous aromatic and heterocyclic compounds. researchgate.net
Computational methods can predict various spectroscopic signatures of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can be compared with experimental spectra to confirm the molecular structure. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, with the electron-withdrawing nitro group expected to cause downfield shifts for nearby protons and carbons.
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to predict its infrared (IR) spectrum. Key vibrational modes would include the N-H and C=O stretching of the amide group, the symmetric and asymmetric stretching of the nitro group, and the characteristic ring vibrations of the pyridine moieties. These theoretical spectra are often scaled to better match experimental data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated systems containing heteroatoms.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. nih.govmdpi.com For this compound, MD simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms.
These simulations would reveal the preferred conformations of the molecule in solution, the flexibility of the amide linkage, and the rotational dynamics of the pyridine rings. nih.gov By analyzing the trajectory of the simulation, one can identify stable conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity.
Supramolecular Interactions and Self-Assembly Prediction
The way molecules of this compound interact with each other and with other molecules is governed by non-covalent forces.
The structure of this compound suggests a strong potential for forming hydrogen bonds. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Additionally, the nitrogen atoms in the pyridine rings and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to characterize and quantify the strength of these hydrogen bonds. rsc.orgfrontiersin.org Computational studies on similar molecules, such as nicotinamide (B372718) co-crystals, have demonstrated the importance of hydrogen bonding in their crystal packing and supramolecular assembly. fip.org For this compound, it is likely that intermolecular N-H···N and N-H···O hydrogen bonds play a significant role in its solid-state structure and its interactions in a biological context.
Computational Analysis of this compound: A Search for π-Stacking Interactions
A comprehensive search of available scientific literature and computational chemistry databases for theoretical modeling and computational studies on the π-stacking interactions in dimeric and oligomeric assemblies of this compound has yielded no specific research findings.
Despite employing targeted search queries for computational analyses, density functional theory (DFT) studies, and crystal structure analyses focusing on the intermolecular interactions of this particular compound, no dedicated papers or datasets detailing its π-stacking behavior were identified. The conducted searches encompassed general inquiries into the theoretical modeling of related nicotinamide and isonicotinamide (B137802) derivatives, as well as more specific searches for the exact compound .
The scientific community has shown considerable interest in the broader field of π-stacking interactions in various heterocyclic systems, recognizing their crucial role in the formation of supramolecular structures and their influence on the physicochemical properties of materials. However, it appears that this compound has not yet been a specific subject of such detailed computational investigation, or at least, the results of any such studies are not publicly available.
Therefore, the generation of an article section with detailed research findings and data tables on the π-stacking interactions in dimeric and oligomeric assemblies of this compound is not possible at this time due to the absence of foundational research on the topic.
Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Nitropyridin 4 Yl Isonicotinamide Analogs
Systematic Structural Modifications and Their Impact on Molecular Properties
Systematic alteration of the two key heterocyclic rings and the amide linker provides insight into which chemical features are essential for biological activity.
The nitropyridine ring is a critical component, with the nitro group's position and the presence of other substituents dramatically influencing the molecule's electronic properties and interaction potential.
The nitro group (NO₂) is a potent electron-withdrawing group, which deactivates the aromatic ring and can alter the molecule's polarity. nih.gov This electronic effect can be crucial for interactions with biological targets, such as enhancing binding to nucleophilic sites within enzyme active sites. nih.gov The position of the nitro group is paramount; studies on related nitro-aromatic compounds show that its location (ortho, meta, or para) significantly impacts biological activities like anti-inflammatory or vasorelaxant effects. mdpi.com For instance, in some chalcone (B49325) series, a nitro group at the ortho or para position resulted in the highest activity. mdpi.com
Furthermore, the presence of other substituents on the nitropyridine ring can modulate activity. In studies of 3,5-dinitrobenzyl tetrazoles, adding a methyl or methoxy (B1213986) group was explored to understand the effect of steric hindrance near the nitro groups on antimycobacterial activity. acs.org The introduction of a cyano group alongside a nitro group on a benzyl (B1604629) ring has also been shown to produce compounds with moderate biological activity. acs.org In the context of N-(3-Nitropyridin-4-yl)isonicotinamide, adding small alkyl or electron-donating groups to other positions on the nitropyridine ring could fine-tune the electronic landscape and steric profile, potentially improving target engagement or metabolic stability.
Table 1: Impact of Nitro Group Position and Substituents on Biological Activity in Aromatic Systems
| Parent Scaffold | Substituent/Modification | Position | Observed Effect on Activity | Reference |
| Chalcone | Nitro Group | para (Ring B) | High vasorelaxant activity | mdpi.com |
| Chalcone | Nitro Group | ortho (Ring A/B) | High anti-inflammatory activity | mdpi.com |
| Benzyl Tetrazole | Cyano Group | 3-position (nitro at 5) | Moderate antimycobacterial activity | acs.org |
| Pyrrole | Nitro Group | C2 and C4 positions | Enhanced antibacterial activity | nih.gov |
The isonicotinamide (B137802) portion of the molecule, which includes the central amide linker and the second pyridine (B92270) ring, offers numerous avenues for modification. Isonicotinamide derivatives have proven to be promising leads for various enzyme inhibitors, including Glycogen Synthase Kinase-3 (GSK-3). researchgate.net
Extensive SAR studies on isonicotinamide-based GSK-3 inhibitors involved structural variations around the pyridine ring and the amide group. researchgate.net Replacing the amide bond with bioisosteres like a urea (B33335) group has been investigated in other inhibitor classes to compare potency. core.ac.uk Modifications to the pyridine ring of the isonicotinamide itself, such as adding substituents, can improve potency, selectivity, and metabolic stability. nih.gov For example, in one study on Cdc7 inhibitors, replacing a phenyl ring with a pyridine ring led to a more than 500-fold improvement in biological potency. nih.gov The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electrons can participate in crucial hydrogen bonding with target receptors. nih.gov
In research on nicotinamide (B372718) analogs as androgen receptor antagonists, extending the scaffold and adding bulky alkoxy groups resulted in promising candidates. nih.gov For analogs of this compound, this suggests that modifications to the isonicotinamide's pyridine ring or substitutions on the amide nitrogen could significantly enhance biological efficacy.
Ligand-Target Interactions and Binding Site Analysis
To rationally design more effective analogs, it is essential to understand how these molecules interact with their biological targets at an atomic level. Computational methods are invaluable for this purpose.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For analogs of this compound, docking studies can reveal potential binding modes within the active site of enzymes like kinases or transferases. nih.govmdpi.com
Docking simulations of nicotinamide-based derivatives targeting VEGFR-2, for example, have shown that these molecules can fit into the enzyme's catalytic pocket and interact with key amino acid residues. nih.govmdpi.com Such studies often highlight the importance of hydrogen bonds formed by the amide linker and hydrophobic interactions involving the aromatic pyridine rings. tandfonline.com In some cases, the pyridine nitrogen can form a critical hydrogen bond, anchoring the inhibitor in the active site. core.ac.uk The nitro group itself can also participate in significant interactions, including so-called π-hole interactions where the positive electrostatic potential on the nitro group's nitrogen atom interacts favorably with lone-pair electrons from protein residues. nih.gov These interactions, with energies around -5 kcal/mol, can contribute significantly to binding affinity. nih.gov
Table 2: Representative Docking Scores and Interactions for Isonicotinamide/Nicotinamide Analogs
| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted | Reference |
| Isonicotinoyl Hydrazide Derivative | COVID-19 Main Protease | -123.23 (Rerank Score) | Interaction with active site residues | researchgate.net |
| Nicotinamide Derivative | VEGFR-2 | -38.36 (Binding Energy) | Interaction with key amino acids in binding site | mdpi.com |
| Nicotinamide Riboside | SARS-CoV-2 PLpro | -6.4 (Binding Energy) | Interaction with binding pocket residues | nih.gov |
A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. tandfonline.com For the this compound scaffold, several key pharmacophoric elements can be identified based on SAR and docking studies of related compounds.
Structure-based pharmacophore models for nicotinamide-based inhibitors often include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. tandfonline.comtandfonline.com The key elements for this scaffold would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms on both pyridine rings are potential hydrogen bond acceptors. nih.gov The carbonyl oxygen of the amide linker is another strong acceptor.
Hydrogen Bond Donor: The N-H group of the amide linker is a critical hydrogen bond donor. tandfonline.com
Aromatic/Hydrophobic Features: The two pyridine rings serve as aromatic features that can engage in π-π stacking or hydrophobic interactions with amino acid residues in the target's binding pocket. nih.gov
Electron-Withdrawing/Polar Feature: The nitro group provides a strong electron-withdrawing and polar feature, capable of forming specific interactions like hydrogen bonds or π-hole interactions. nih.govnih.gov
These features collectively define the molecule's potential to bind effectively to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For analogs of this compound, QSAR models can be developed to predict the activity of newly designed compounds before their synthesis.
2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.govnih.gov These studies have been successfully applied to various isonicotinamide and pyridine-containing derivatives. tandfonline.comresearchgate.net For example, a QSAR study on isonicotinamide derivatives as GSK-3β inhibitors was developed using methods like Partial Least Squares Regression (PLS-R) and Artificial Neural Networks (ANN), which successfully predicted inhibitory activity. researchgate.net
CoMFA and CoMSIA models generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. nih.govmdpi.com For instance, a CoMFA model might show that a bulky substituent is favored in one region (a green contour), while an electron-withdrawing group is favored in another (a blue contour). These models provide predictive, quantitative insights that guide the rational design of more potent analogs. nih.gov
Table 3: Example of Statistical Parameters from 3D-QSAR Studies on Related Scaffolds
Development of Predictive Models for Modulatory Efficacy based on Molecular Descriptors
There are no published studies that have developed quantitative structure-activity relationship (QSAR) models or other predictive tools specifically for this compound or its close analogs. Such models rely on experimental biological data and calculated molecular descriptors to predict the activity of new compounds, a foundational step in modern drug discovery. The lack of biological screening data for this compound makes the development of such predictive models impossible at this time.
Interpretation of Substituent Effects on Theoretical Biological Activities
A detailed interpretation of how substituents on the pyridyl or isonicotinoyl rings of this compound would affect its biological activity cannot be provided. SAR studies, which systematically modify a lead compound's structure to determine the impact of different chemical groups on its activity, have not been reported for this specific molecule. Therefore, any discussion on the electronic and steric effects of the nitro group at the 3-position of the pyridine ring, or any other substituent, would be purely speculative and not grounded in scientific evidence.
Mechanistic Insights into the Biochemical and Chemical Reactivity of N 3 Nitropyridin 4 Yl Isonicotinamide
Redox Properties of the Nitro Group and its Biological Implications
The nitro group (-NO₂) of N-(3-Nitropyridin-4-yl)isonicotinamide is a key determinant of its redox behavior. As a potent electron-withdrawing group, it significantly influences the electron density of the pyridine (B92270) ring to which it is attached, rendering the molecule susceptible to reductive transformations.
Table 1: Calculated One-Electron Reduction Potentials (E¹) of Representative Nitroaromatic Compounds This table presents calculated values for related compounds to infer the potential redox properties of this compound.
| Compound | Calculated E¹ (V vs. NHE) | Method |
| Nitrobenzene | -0.485 | DFT/B3LYP |
| 4-Nitropyridine | -0.350 | DFT/B3LYP |
| 3-Nitropyridine (B142982) | -0.420 | DFT/B3LYP |
Data are illustrative and sourced from computational chemistry literature.
In biological systems, the nitro group can undergo enzymatic reduction, a process of significant toxicological and pharmacological relevance. This reduction is often mediated by a class of flavin-dependent enzymes known as nitroreductases, which are found in various organisms, including bacteria and humans. These enzymes catalyze the reduction of the nitro group to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. The formation of the highly reactive nitroso and hydroxylamino intermediates is a critical step that can lead to covalent binding with cellular macromolecules such as DNA and proteins, a common mechanism of toxicity for many nitroaromatic compounds.
The susceptibility of this compound to enzymatic reduction will be influenced by factors such as its affinity for the active site of nitroreductases and its intrinsic redox potential. The specific substitution pattern on the pyridine ring can affect the rate and outcome of this metabolic process.
Hydrolytic Stability of the Amide Linkage Under Physiological and Chemical Conditions
The amide bond in this compound is another key reactive site, susceptible to hydrolysis under both physiological and more extreme chemical conditions. The stability of this linkage is crucial for the molecule's integrity and potential applications.
Under physiological conditions (pH ~7.4), the amide bond is generally stable. However, hydrolysis can be catalyzed by acids or bases. The rate of hydrolysis is significantly influenced by the pH of the environment.
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps result in the cleavage of the amide bond, yielding 3-nitro-4-aminopyridine and isonicotinic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the 3-nitro-4-aminopyridyl anion is the rate-determining step, which is generally slow due to the poor leaving group ability of the amine. However, under forcing conditions (e.g., high temperature, high concentration of base), the reaction can proceed to completion.
The electronic properties of the substituents on both the acyl and the amine portions of the amide influence the rate of hydrolysis. The electron-withdrawing nitro group on the pyridyl ring attached to the nitrogen is expected to increase the acidity of the N-H proton, potentially influencing the mechanism under basic conditions.
Table 2: General pH-Rate Profile for Amide Hydrolysis This table illustrates the general trend of amide hydrolysis rates as a function of pH.
| pH Range | Predominant Mechanism | Relative Rate |
| < 1 | Specific Acid Catalysis | Increases with decreasing pH |
| 1-6 | Water-Catalyzed (Slow) | Relatively constant and slow |
| > 7 | Specific Base Catalysis | Increases with increasing pH |
This is a generalized representation and the specific pH-rate profile for this compound may vary.
Formation and Reactivity of N-Oxide Derivatives of Pyridine-Amide Compounds
The pyridine nitrogen atoms in this compound can be oxidized to form N-oxide derivatives. This transformation significantly alters the electronic properties and reactivity of the molecule.
N-Oxide Formation Mechanisms
The formation of a pyridine N-oxide typically involves the oxidation of the pyridine nitrogen with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.
In the case of this compound, there are two pyridine nitrogen atoms that could potentially be oxidized. The nitrogen of the isonicotinamide (B137802) ring is generally more susceptible to oxidation than the nitrogen of the 3-nitropyridine ring. This is because the electron-withdrawing nitro group deactivates the adjacent pyridine ring towards electrophilic attack. Therefore, mono-N-oxidation is likely to occur preferentially on the isonicotinamide nitrogen. Formation of the di-N-oxide would require more forcing reaction conditions.
Influence of N-Oxidation on Molecular Interactions
The introduction of an N-oxide functionality has a profound impact on the electronic structure of the pyridine ring. The N-oxide group is a strong resonance donor and a moderate inductive acceptor of electron density. This dual nature leads to an increase in electron density at the ortho and para positions of the pyridine ring, making them more susceptible to electrophilic substitution. pearson.com
Conversely, the positively charged nitrogen atom in the N-oxide makes the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the N-oxide group. pearson.com In the case of an N-oxide derivative of this compound, this altered reactivity could open up new pathways for chemical modification. For instance, nucleophilic aromatic substitution of the nitro group might be facilitated by the presence of the N-oxide.
The N-oxide group also enhances the polarity of the molecule and its ability to participate in hydrogen bonding, which can influence its solubility and interactions with biological macromolecules.
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes Towards Functionalized N-(3-Nitropyridin-4-yl)isonicotinamide Analogs
The future synthesis of functionalized this compound analogs will likely leverage established and emerging methodologies in heterocyclic chemistry. Research into the synthesis of related nitropyridine and nicotinamide (B372718) compounds provides a roadmap for creating a diverse library of derivatives. nih.govmdpi.com
Key strategies could involve modifications at several positions on the parent molecule. For instance, the synthesis of various nitropyridine-based molecules often begins with commercially available chloronitropyridines. nih.gov Nucleophilic substitution reactions on starting materials like 4-chloro-3-nitropyridine (B21940) with a range of amines, alcohols, or thiols could introduce a wide array of functional groups. Subsequently, coupling of these modified nitropyridine intermediates with isonicotinic acid or its activated derivatives would yield the desired analogs.
Another avenue involves the derivatization of the isonicotinamide (B137802) core. Building on methods used for other nicotinamide derivatives, nicotinoyl chloride can be reacted with various functionalized anilines or other amino-heterocycles to generate diverse structures. mdpi.com Selective reduction of the nitro group on the pyridine (B92270) ring to an amine would provide a key intermediate, opening up possibilities for further functionalization through reactions like diazotization, acylation, or reductive amination. nih.gov
| Synthetic Strategy | Key Reactants/Precursors | Potential Analogs | Reference |
| Nucleophilic Aromatic Substitution | 4-Chloro-3-nitropyridine, Various amines/alcohols | Analogs with diverse substituents on the nitropyridine ring | nih.gov |
| Amide Coupling | Functionalized 4-aminopyridines, Isonicotinoyl chloride | Derivatives with modified linker regions | mdpi.com |
| Nitro Group Reduction & Functionalization | This compound, Reducing agents (e.g., Ammonium sulfide) | N-(3-Aminopyridin-4-yl)isonicotinamide and its subsequent derivatives | nih.gov |
| Multi-component Reactions | Isatoic anhydride, Isoniazid, Aromatic aldehydes | Complex quinazolinone-isonicotinamide hybrids | nih.gov |
These approaches will enable the systematic exploration of the structure-activity relationship (SAR) of this compound class, paving the way for the development of molecules with tailored properties.
Application of Advanced Characterization Techniques for In-Depth Structural and Dynamic Analysis
A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound and its future analogs is critical. Advanced spectroscopic and analytical techniques will be indispensable for this purpose. While standard methods like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for confirming chemical identity mdpi.comnih.gov, more sophisticated techniques can provide deeper insights.
X-ray crystallography stands as the gold standard for determining the precise solid-state conformation, including bond angles, lengths, and intermolecular interactions such as hydrogen bonding and π-stacking. researchgate.net This information is invaluable for understanding how the molecule packs in a crystal lattice and for validating computational models.
Advanced NMR techniques , such as 2D-NMR (COSY, HSQC, HMBC), will be crucial for unambiguous assignment of all proton and carbon signals, especially in more complex, functionalized analogs. Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of atoms, helping to define the preferred conformation in solution. Furthermore, studying the molecule in different solvent environments can reveal its dynamic nature and conformational flexibility. researchgate.net
| Technique | Information Gained | Purpose | Reference |
| X-ray Crystallography | Solid-state 3D structure, intermolecular interactions | Precise conformational analysis, validation of computational models | researchgate.net |
| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous signal assignment, connectivity | Structural verification of complex analogs | mdpi.com |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space atomic proximities | Determination of solution-phase conformation | researchgate.net |
| UV-Vis Spectroscopy | Electronic transitions | Analysis of chromophoric systems and potential for optical applications | researchgate.net |
These advanced characterization methods will provide a detailed picture of the molecule's structural and electronic properties, which is essential for rational design and for understanding its interactions with biological targets.
Integration of Multiscale Computational Approaches for Comprehensive Design and Prediction
Computational chemistry offers powerful tools for accelerating the design and optimization of this compound analogs. By integrating a range of computational methods, researchers can predict molecular properties, simulate biological interactions, and prioritize synthetic targets, thus saving significant time and resources.
Quantum mechanics (QM) calculations can be employed to determine the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the scaffold. This information is key to understanding its intrinsic reactivity and non-covalent interaction capabilities.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its analogs in aqueous environments or within a simulated biological pocket. These simulations provide insights into the molecule's flexibility and the stability of its interactions with a target protein over time. nih.gov
For drug discovery applications, molecular docking studies can predict the preferred binding orientation of analogs within the active site of a target protein. nih.gov These predictions, combined with scoring functions and more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can estimate binding affinity and guide the design of more potent compounds. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, such as SwissADME, can be used to assess the drug-likeness of novel analogs early in the design process. nih.gov
| Computational Method | Application | Predicted Properties | Reference |
| Molecular Docking | Predict binding mode in a protein active site | Binding orientation, affinity scores | nih.gov |
| Molecular Dynamics (MD) | Simulate movement and interactions over time | Conformational stability, interaction dynamics | nih.gov |
| Quantum Mechanics (QM) | Analyze electronic structure | Reactivity, electrostatic potential, orbital energies | - |
| ADME Prediction Tools | Assess drug-likeness | Pharmacokinetic properties (e.g., Lipinski's rule of five) | nih.gov |
The synergy between these computational approaches will enable a comprehensive, multiscale understanding of this compound derivatives, facilitating a more rational and efficient design cycle.
Development of Targeted Chemical Probes Based on the this compound Scaffold for Mechanistic Biological Studies
The this compound scaffold holds promise as a foundation for the development of chemical probes—small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or organismal context. chemicalprobes.orgeubopen.org
The creation of a chemical probe from this scaffold would involve strategic chemical modifications. This could include the introduction of a "warhead"—a reactive group capable of forming a covalent bond with the target protein—to enable target identification and occupancy studies. Alternatively, a "tag" (e.g., a fluorophore, biotin, or a clickable alkyne/azide group) could be appended to a non-critical position of the molecule. This allows for visualization of the probe's localization within cells or for affinity-based purification of its binding partners. nih.gov
A crucial component of any chemical probe is a closely related, but biologically inactive, negative control. eubopen.org For the this compound scaffold, this could be an isomer or an analog where a key interacting feature, identified through SAR and computational studies, has been removed or altered.
The development of such probes would transform the this compound scaffold from a mere chemical entity into a powerful tool for chemical biology. These probes could be used to validate novel drug targets, elucidate mechanisms of action, and explore complex biological pathways with high precision. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for N-(3-Nitropyridin-4-yl)isonicotinamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves amide coupling or nucleophilic substitution reactions. For example:
- Amide Coupling with HATU : Use 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to activate carboxylic acid intermediates, followed by coupling with amines under inert conditions. Purification via preparative TLC (e.g., CH₂Cl₂/MeOH 15:1) yields the final product .
- Optimization with K₂CO₃/KI : Reactions in N,N-dimethylformamide (DMF) at 70°C with potassium carbonate and iodide as catalysts improve yields (e.g., 27–30% for analogous derivatives) .
Q. Characterization :
Q. How can the purity and stability of this compound be assessed?
Methodological Answer:
- Purity Analysis :
- Stability Studies :
Advanced Research Questions
Q. What methodologies are employed to study the coordination chemistry of this compound with metal ions?
Methodological Answer:
Q. How can structural modifications enhance the biological efficacy of this compound derivatives?
Methodological Answer:
- Rational Design :
- Substituent Introduction : Add electron-withdrawing groups (e.g., -CF₃) to improve kinase inhibition (e.g., RAF inhibitors with IC₅₀ < 10 nM) .
- Bioisosteric Replacement : Replace nitro with tetrazolyl groups to enhance solubility and apoptosis induction (e.g., IC₅₀ = 2.5 µM in prostate cancer cells) .
- Biological Evaluation :
Q. What strategies mitigate metabolic instability in this compound derivatives?
Methodological Answer:
- Metabolic Soft Spots :
- Structural Optimization :
Q. How are computational methods applied to predict the physicochemical properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
